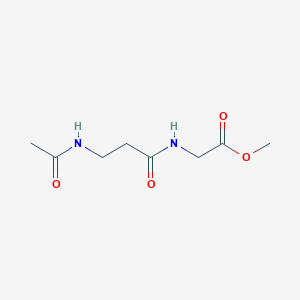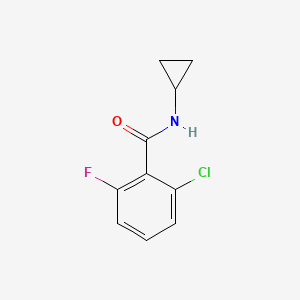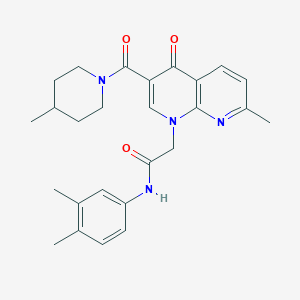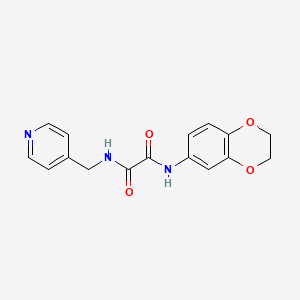
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, also known as PETT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. PETT is a thiazole-based compound that possesses a pyrimidine moiety, making it a potential candidate for the development of novel drugs.
作用机制
The mechanism of action of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation, survival, and differentiation. By inhibiting CK2, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is essential for their growth and survival. Additionally, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been found to modulate the immune response, which may enhance the efficacy of cancer treatment.
实验室实验的优点和局限性
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to have minimal toxicity towards normal cells, making it a suitable candidate for further research. However, the limitations of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide include its poor solubility in water, which may affect its bioavailability, and its limited in vivo efficacy, which may require further optimization.
未来方向
There are several future directions for the research and development of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide. First, the optimization of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide's pharmacokinetic and pharmacodynamic properties may enhance its efficacy in vivo. Second, the combination of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide with other anticancer agents may improve its therapeutic potential. Third, the development of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide derivatives with improved solubility and potency may expand its applications in cancer treatment. Fourth, the investigation of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide's potential in other diseases, such as inflammatory disorders and infectious diseases, may broaden its therapeutic scope.
Conclusion
In conclusion, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a thiazole-based compound that has shown promising anticancer activity through the inhibition of CK2. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has minimal toxicity towards normal cells and inhibits angiogenesis, making it a potential candidate for cancer treatment. However, further optimization of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide's properties and the investigation of its potential in other diseases are needed to fully realize its therapeutic potential.
合成方法
The synthesis of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves the reaction of 2-aminothiazole with 2-bromoacetophenone to form 2-(2-bromoacetophenylamino)thiazole. This intermediate is then reacted with 2-aminopyrimidine to form N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide. The synthesis of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been optimized to produce high yields and purity, making it a suitable compound for further research.
科学研究应用
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
属性
IUPAC Name |
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11(12-6-3-2-4-7-12)19-14(22)13-10-23-16(20-13)21-15-17-8-5-9-18-15/h2-11H,1H3,(H,19,22)(H,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCUNRUDMJKSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2854128.png)

![Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2854132.png)


![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854136.png)
![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)



![N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2854147.png)
![Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate](/img/structure/B2854148.png)
